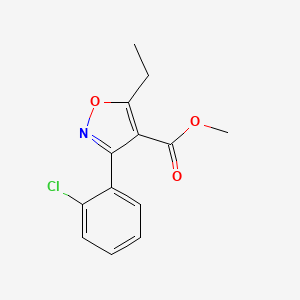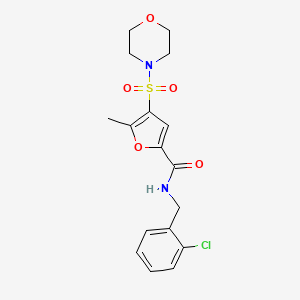![molecular formula C22H13Cl2N3O2S B2910484 2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide CAS No. 866144-00-5](/img/structure/B2910484.png)
2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide (hereafter referred to as 2-CN-2-CB-N-4-2T-2PBC) is a synthetic compound that has a wide range of applications in the scientific research field. It is a type of organic compound, which is composed of a benzene ring with two nitrogen atoms and two chlorine atoms, along with a carboxamide group. This compound has also been studied for its potential use as a drug, but its use as a drug has not been approved yet.
作用机制
2-CN-2-CB-N-4-2T-2PBC has been studied for its potential use as a drug, but its exact mechanism of action is not yet known. However, it is believed that this compound may act as a pro-drug, which means that it may be converted into an active form by an enzyme in the body, which then acts on the target cell or tissue. It is also believed that this compound may act as an inhibitor of certain enzymes, which may be involved in the development of certain diseases.
Biochemical and Physiological Effects
2-CN-2-CB-N-4-2T-2PBC has been studied for its potential use as a drug, but its exact biochemical and physiological effects are not yet known. However, it is believed that this compound may act as an antioxidant, which means that it may help to protect cells from damage caused by free radicals. It is also believed that this compound may act as an anti-inflammatory agent, which means that it may help to reduce inflammation in the body.
实验室实验的优点和局限性
2-CN-2-CB-N-4-2T-2PBC has several advantages and limitations for use in laboratory experiments. One of the advantages of using this compound is that it is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, this compound is stable and can be stored for a long period of time without decomposing. However, one of the limitations of using this compound is that it is not water soluble, which means that it must be dissolved in an organic solvent before it can be used in experiments.
未来方向
There are several potential future directions for the use of 2-CN-2-CB-N-4-2T-2PBC in scientific research. One potential direction is to further study its potential use as a drug, as well as its potential use as an anti-cancer agent, an anti-inflammatory agent, and an antioxidant. Additionally, further research could be conducted to study the biochemical and physiological effects of this compound, as well as its potential use in the treatment of neurological disorders. Finally, further research could be conducted to improve the synthesis methods for this compound, as well as to develop new methods for its use in laboratory experiments.
合成方法
2-CN-2-CB-N-4-2T-2PBC can be synthesized using a variety of methods, including the Suzuki reaction and the Sonogashira coupling reaction. The Suzuki reaction involves the reaction of an organic halide with an organoboron compound, while the Sonogashira coupling reaction involves the reaction of an organic halide with an organopalladium compound. Both of these reactions require the use of a catalyst, such as palladium or copper, and the reactions are usually carried out in an organic solvent, such as dichloromethane or dimethylformamide.
科学研究应用
2-CN-2-CB-N-4-2T-2PBC has a wide range of applications in the scientific research field. It has been studied for its potential use as a drug, but its use as a drug has not been approved yet. It has also been studied for its potential use as an anti-cancer agent, as an anti-inflammatory agent, and as an antioxidant. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
属性
IUPAC Name |
2-chloro-N-(2-chlorobenzoyl)-N-(4-thiophen-2-ylpyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O2S/c23-16-8-3-1-6-14(16)20(28)27(21(29)15-7-2-4-9-17(15)24)22-25-12-11-18(26-22)19-10-5-13-30-19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYUVURHQPTNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(C2=NC=CC(=N2)C3=CC=CS3)C(=O)C4=CC=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2910401.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2910403.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2910408.png)

![Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate](/img/structure/B2910412.png)
![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2910413.png)


![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)
![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)
![2-(2-(2,4-dimethylphenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2910421.png)
![6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2910423.png)
![N,N-diethyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910424.png)